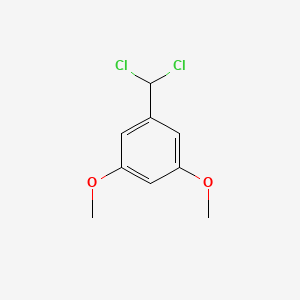
1-(Dichloromethyl)-3,5-dimethoxybenzene
Descripción
1-(Dichloromethyl)-3,5-dimethoxybenzene is an aromatic compound featuring a dichloromethyl (-CHCl₂) group attached to a 3,5-dimethoxy-substituted benzene ring.
Propiedades
Fórmula molecular |
C9H10Cl2O2 |
|---|---|
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
1-(dichloromethyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,9H,1-2H3 |
Clave InChI |
ORUWOAOROGMXRS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(Cl)Cl)OC |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-3,5-dimethoxybenzene can be achieved through several methods. One common approach involves the chloromethylation of 3,5-dimethoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dichloromethyl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 1-(Methyl)-3,5-dimethoxybenzene.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
1-(Dichloromethyl)-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Dichloromethyl)-3,5-dimethoxybenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the dichloromethyl group acts as an electrophile, reacting with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Halogenated Methyl Derivatives
1-(Chloromethyl)-3,5-dimethoxybenzene
- Structure : -CH₂Cl substituent .
- Molecular Formula : C₉H₁₁ClO₂; MW : 186.64 g/mol.
- Physical Properties : Melting point 46–48°C; solid at room temperature.
- Reactivity : Used as a precursor for phosphonium salts (e.g., in Wittig reactions) and benzyl triphenylphosphonium bromide synthesis .
- Hazards : Corrosive (H314: causes skin burns) .
1-(Bromomethyl)-3,5-dimethoxybenzene
- Structure : -CH₂Br substituent .
- Molecular Formula : C₉H₁₁BrO₂; MW : 231.09 g/mol.
- Physical Properties : Stored under inert conditions (2–8°C); likely a low-melting solid or liquid.
- Reactivity : Superior leaving group (Br) enables high-yield nucleophilic substitutions (e.g., 60–96% yields in phosphonate syntheses) .
- Hazards : Highly corrosive (H314); requires inert atmosphere storage .
1-(Dichloromethyl)-3,5-dimethoxybenzene
- Structure : -CHCl₂ substituent.
- Molecular Formula : C₉H₁₀Cl₂O₂; MW : ~220.9 g/mol (estimated).
- Key Differences: Reactivity: The dichloromethyl group may exhibit reduced nucleophilicity compared to -CH₂Br but higher electrophilicity due to electron-withdrawing Cl atoms. Potential applications include electrophilic aromatic substitution or hydrolysis to ketones. Stability: Likely less stable than mono-halogenated analogues due to steric and electronic effects. Hazards: Expected to be corrosive (similar to -CH₂Cl/-CH₂Br) with possible toxicity from Cl byproducts .
Ring-Substituted Analogues
1-Chloro-3,5-dimethoxybenzene
- Structure : Cl substituent on the benzene ring .
- Molecular Formula : C₈H₉ClO₂; MW : 172.61 g/mol.
- Physical Properties : Melting point 35°C; white crystalline solid.
- Reactivity : Electron-withdrawing Cl meta to methoxy groups directs electrophilic substitution to specific ring positions. Used in pharmaceutical intermediates .
3,5-Dimethoxybenzyl Chloride Derivatives in Drug Design
- The 3,5-dimethoxybenzene motif is critical in FDA-approved FGFR inhibitors (e.g., futibatinib), where it enhances selectivity and binding affinity . Dichloromethyl substitution could modulate lipophilicity or metabolic stability in drug candidates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


